7-(Trifluoromethyl)isoquinolin-3-ol
Overview
Description
7-(Trifluoromethyl)isoquinolin-3-ol is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines. The presence of a trifluoromethyl group at the 7th position and a hydroxyl group at the 3rd position of the isoquinoline ring imparts unique chemical and physical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-azido-3-arylacrylates with α-diazocarbonyl compounds and triphenylphosphine, which furnishes isoquinolines in good yields . Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For example, the use of rhodium or palladium catalysts can facilitate the cyclization and functionalization of isoquinoline derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)isoquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-3-one derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include isoquinolin-3-one derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
7-(Trifluoromethyl)isoquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated isoquinolines are investigated for their potential use in pharmaceuticals due to their unique bioactivities.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)isoquinolin-3-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The hydroxyl group at the 3rd position can form hydrogen bonds with target proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: Another heterocyclic aromatic compound with similar applications in pharmaceuticals and materials science.
Fluorinated Isoquinolines: These compounds share the trifluoromethyl group, which imparts unique properties such as increased stability and bioactivity.
Uniqueness: 7-(Trifluoromethyl)isoquinolin-3-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
7-(trifluoromethyl)-2H-isoquinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-4-9(15)14-5-7(6)3-8/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPSXAKCKDRRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CNC(=O)C=C21)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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